molecular formula C10H8ClF3O B7838107 1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one

1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one

Cat. No.: B7838107
M. Wt: 236.62 g/mol
InChI Key: VVDXMNPQTDDCBP-UHFFFAOYSA-N
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Description

1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one is an organic compound with the molecular formula C10H8ClF3O It is a chlorinated ketone featuring a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-(trifluoromethyl)benzaldehyde with chloroacetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in ethanol.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.

Comparison with Similar Compounds

    1-Chloro-4-(trifluoromethyl)benzene: A related compound with a similar trifluoromethyl group but different substitution pattern.

    1-Chloro-3-(trifluoromethyl)benzene: Another similar compound with the trifluoromethyl group in a different position.

Uniqueness: 1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O/c11-6-9(15)5-7-2-1-3-8(4-7)10(12,13)14/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDXMNPQTDDCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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